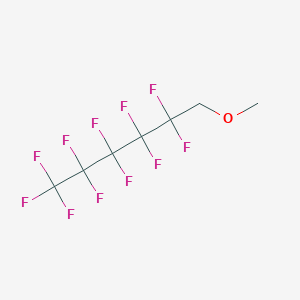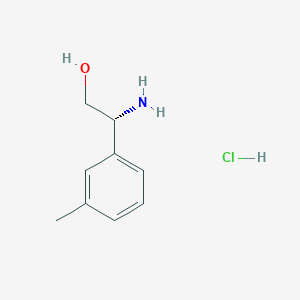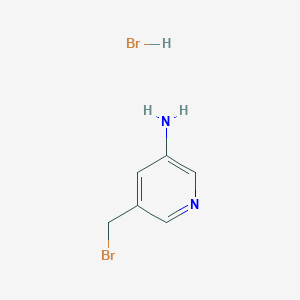
5-(Bromomethyl)pyridin-3-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(Bromomethyl)pyridin-3-amine hydrobromide” is a chemical compound with the molecular formula C6H8Br2N2 and a molecular weight of 267.95 . It is a key intermediate in the synthesis of rupatadine, which is used in the treatment of seasonal and allergic rhinitis .
Synthesis Analysis
The synthesis of “5-(Bromomethyl)pyridin-3-amine hydrobromide” has been reported using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is environmentally friendly and suitable for large-scale industrial production . The first step involves obtaining methyl 5-methylnicotinate by reacting 5-methylnicotinic acid with methanol in the presence of thionyl chloride . The reduction of methyl 5-methylnicotinate is then carried out with sodium borohydride in methanol to furnish (5-methylpyridin-3-yl)methanol .Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)pyridin-3-amine hydrobromide” consists of 6 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
The bromination of 3,5-dimethylpyridine can be carried out to give “5-(Bromomethyl)pyridin-3-amine hydrobromide” in a 50% yield . It has also been reported that the yield for this reaction can be increased to 68% in the presence of azobisisobutyronitrile .科学的研究の応用
Efficient Synthesis
This compound is a key intermediate in the synthesis of various chemicals, including pharmaceuticals. For instance, Guo et al. (2015) reported its use in the synthesis of rupatadine, highlighting an efficient and environmentally friendly method for preparing 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid with a 65.9% overall yield (Guo, Lu, & Wang, 2015).
Material Science
In material science, the compound has been utilized to create new hyperbranched polyelectrolytes. Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s from 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, demonstrating their potential in forming structures with unique properties through a process monitored by NMR spectroscopy (Monmoton, Lefebvre, & Fradet, 2008).
Organic Chemistry
In organic chemistry, it serves as a starting material for various reactions. D'hooghe et al. (2008) explored its reduction and transformation into piperidin-3-ones, showcasing an innovative method for the synthesis of complex structures starting from 3,3-dialkyl-5-(bromomethyl)-1-pyrrolinium bromides (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).
Selective Amination
Furthermore, the compound has been employed in selective amination processes. Ji et al. (2003) demonstrated the catalyzed amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex, achieving high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Biological Applications
Additionally, research has explored its potential in biological applications. Ahmad et al. (2017) conducted a study on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives, investigating their quantum mechanical properties and biological activities, which could contribute to advances in pharmaceutical chemistry (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).
作用機序
Safety and Hazards
The safety data sheet for a similar compound, “4-(Bromomethyl)pyridine hydrobromide”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only under a chemical fume hood . If swallowed, immediate medical assistance is required .
特性
IUPAC Name |
5-(bromomethyl)pyridin-3-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRLYXSGJQXTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)pyridin-3-amine hydrobromide | |
CAS RN |
1384972-86-4 |
Source


|
| Record name | 3-Pyridinamine, 5-(bromomethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384972-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B6591346.png)

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

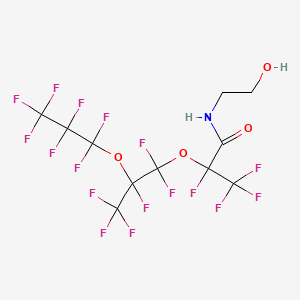

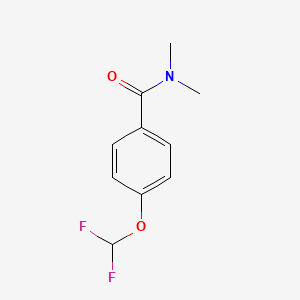
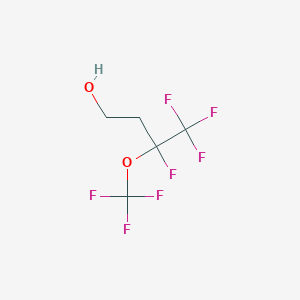
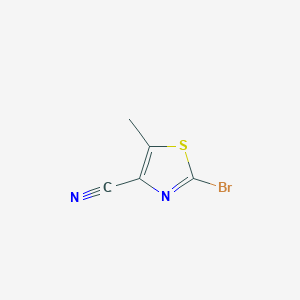
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)

